molecular formula C13H17N3O4 B11955905 N-cyclohexyl-4-methyl-2,6-dinitroaniline

N-cyclohexyl-4-methyl-2,6-dinitroaniline

Cat. No.: B11955905
M. Wt: 279.29 g/mol
InChI Key: ITNZSTRESIXIHL-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-2,6-dinitroaniline is an organic compound with the molecular formula C13H17N3O4. It is a member of the dinitroaniline family, which is characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-cyclohexylaniline. The process can be summarized as follows:

    Nitration: N-cyclohexylaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce nitro groups at the 2 and 6 positions of the aniline ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.

    Purification and Quality Control: Employing large-scale purification techniques and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: N-cyclohexyl-4-methyl-2,6-diaminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-methyl-2,6-dinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Another member of the dinitroaniline family with similar chemical properties.

    2,6-Dinitroaniline: Similar structure but lacks the cyclohexyl and methyl groups.

    3,5-Dinitroaniline: Different positioning of nitro groups on the aniline ring.

Uniqueness

N-cyclohexyl-4-methyl-2,6-dinitroaniline is unique due to the presence of the cyclohexyl and methyl groups, which can influence its chemical reactivity and biological interactions. These substituents can enhance its solubility, stability, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-2,6-dinitroaniline

InChI

InChI=1S/C13H17N3O4/c1-9-7-11(15(17)18)13(12(8-9)16(19)20)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3

InChI Key

ITNZSTRESIXIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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